molecular formula C20H22BrN3O4S B5053889 N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No. B5053889
M. Wt: 480.4 g/mol
InChI Key: KCRFKARZCXENHW-UHFFFAOYSA-N
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Description

N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized using various methods.

Scientific Research Applications

N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has shown promising results in scientific research. It has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which can lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins, which can have a range of physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in lab experiments is its potential applications in cancer treatment and anti-inflammatory research. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to test its effectiveness.

Future Directions

There are several future directions for the research of N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One direction is to further study its potential applications in cancer treatment and anti-inflammatory research. Another direction is to study its mechanism of action in more detail, which can lead to a better understanding of its effectiveness and potential applications. Additionally, it may be useful to study the potential side effects of this compound to determine its safety for use in humans.
In conclusion, N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a chemical compound that has shown promising results in scientific research. It has potential applications in cancer treatment and anti-inflammatory research, and its mechanism of action is believed to involve the inhibition of certain enzymes and proteins. While there are limitations to using this compound in lab experiments, there are several future directions for research that can lead to a better understanding of its effectiveness and potential applications.

Synthesis Methods

The synthesis of N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-bromo-3-methylbenzoyl chloride with N-methyl-N-(methylsulfonyl)glycine in the presence of a base. The resulting intermediate is then reacted with allylamine to obtain the final product.

properties

IUPAC Name

2-[[2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O4S/c1-4-11-22-20(26)16-7-5-6-8-18(16)23-19(25)13-24(29(3,27)28)15-9-10-17(21)14(2)12-15/h4-10,12H,1,11,13H2,2-3H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRFKARZCXENHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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